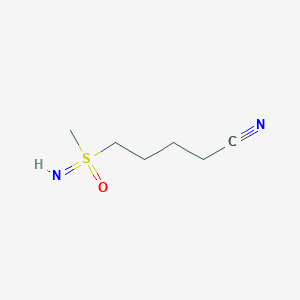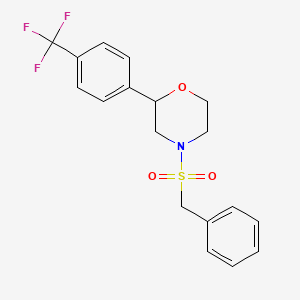
4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals. The molecule also contains a trifluoromethyl group attached to a phenyl ring, which can greatly influence the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholine ring, the benzylsulfonyl group, and the 4-(trifluoromethyl)phenyl group .Chemical Reactions Analysis
The trifluoromethyl group is known to be a strong electron-withdrawing group, which can greatly influence the reactivity of the molecule . The morpholine ring and the benzylsulfonyl group would also influence the molecule’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the trifluoromethyl, benzylsulfonyl, and morpholine groups .科学的研究の応用
Antimicrobial Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, similar in structure to 4-(Benzylsulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine, has been studied for its antimicrobial properties, particularly in the modulation of antibiotic activity against multidrug-resistant strains. This research found significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, suggesting a potential application in enhancing antibiotic efficacy against resistant microbial strains (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
Another study focused on aromatic sulfonamide derivatives, including those with morpholine groups, as inhibitors of carbonic anhydrase isoenzymes. These compounds, particularly 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related molecules, showed nanomolar inhibitory concentration levels against multiple carbonic anhydrase isoenzymes, indicating their potential in treating conditions related to these enzymes (Supuran et al., 2013).
Green Electrochemical Synthesis
The electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, which are structurally related to the compound , was explored as a green, one-pot procedure. This method's significance lies in its environmentally friendly approach, indicating a potential application in sustainable chemical synthesis practices (Nematollahi & Esmaili, 2010).
Sulfurane Intermediate Formation in Alkyl Transfer Reactions
Research into the kinetics of reactions involving sulfonium centers with morpholine revealed insights into the formation of hypervalent intermediates. Such studies provide a deeper understanding of reaction mechanisms involving sulfonamide derivatives, potentially guiding the design of new chemical reactions and compounds (Young & Ruekberg, 1989).
作用機序
将来の方向性
特性
IUPAC Name |
4-benzylsulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)16-8-6-15(7-9-16)17-12-22(10-11-25-17)26(23,24)13-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVHDRXSWSXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
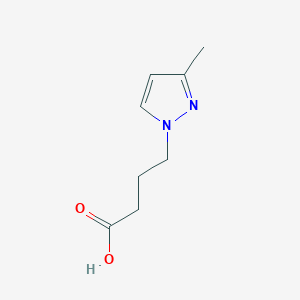
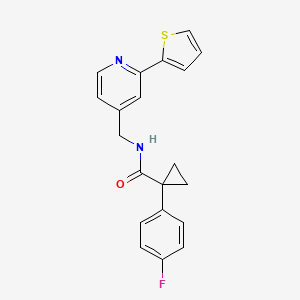
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
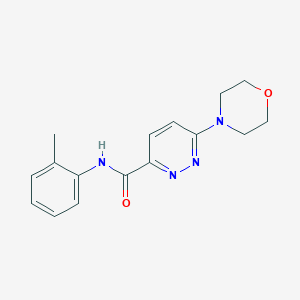
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)
![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)
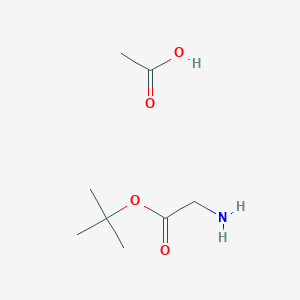
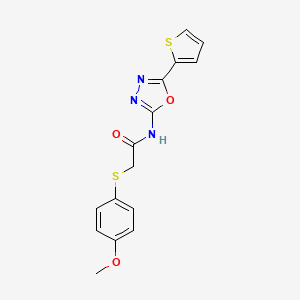
![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)
